molecular formula C9H5Cl2F2NO B1410735 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile CAS No. 1805125-92-1

2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410735
CAS No.: 1805125-92-1
M. Wt: 252.04 g/mol
InChI Key: CGRPZNUQKYQNCZ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is a chemical building block of interest in research and development, particularly for the synthesis of more complex organic molecules. Its structure, featuring both dichloroaryl and nitrile functional groups, is often sought after for creating novel compounds in the pharmaceutical and agrochemical industries . Similar dichloro-substituted compounds are utilized as key intermediates in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals such as pesticides and herbicides . The presence of the nitrile group (-CN) is a valuable handle for further chemical transformations, allowing researchers to explore new synthetic routes and develop novel molecular entities . As a specialty chemical, it falls into the category of fine chemicals used in specific industrial and research applications. This product is intended for use in controlled laboratory and research settings only. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[2,6-dichloro-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-7-3-5(15-9(12)13)4-8(11)6(7)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRPZNUQKYQNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CC#N)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Phenyl Intermediate

The initial step involves synthesizing a chlorinated phenyl precursor, often 2,6-dichlorophenol or 2,6-dichlorobenzene derivatives , which serve as substrates for subsequent modifications.

  • Halogenation : Typically performed via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide under controlled conditions, often at low temperatures to prevent over-halogenation.
  • Protection/Deprotection : Phenolic groups may be protected to prevent undesired substitution, then deprotected after halogenation.

Introduction of the Difluoromethoxy Group

The difluoromethoxy moiety is introduced via nucleophilic substitution, often through the following pathway:

  • Step A : Formation of the difluoromethyl halide (e.g., difluoromethyl bromide or chloride) via reaction of difluoromethane derivatives with halogenating agents.
  • Step B : Nucleophilic substitution of the phenolic hydroxyl group with the difluoromethyl halide in the presence of a base such as potassium carbonate or sodium hydride, under inert atmosphere and suitable solvents like acetone or DMF.

Alternatively, direct ether formation using difluoromethylating reagents in the presence of catalysts or bases can be employed.

Cyanation to Form the Nitrile

The final step involves converting the methyl group attached to the aromatic ring into a nitrile:

  • Reagents : Usually, cyanide sources such as sodium cyanide or potassium cyanide are used.
  • Conditions : The reaction is performed under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often with phase-transfer catalysts or catalysts like copper salts to facilitate the transformation.
  • Mechanism : Nucleophilic substitution of the methyl group with cyanide, often via formation of a carbanion intermediate.

Reaction Conditions and Parameters

Step Reagents Solvent Temperature Pressure Notes
Halogenation Cl₂ or N-chlorosuccinimide Chloroform, CCl₄ 0–25°C Atmospheric Controlled addition to prevent over-halogenation
Ether formation Difluoromethyl halide DMF, acetone 20–50°C Atmospheric Inert atmosphere, base presence
Cyanation NaCN or KCN DMF, acetonitrile Reflux (~80°C) Atmospheric Catalysts may be used

Table 1: Summary of Key Reagents and Conditions for Each Step

Step Reagents Solvent Temperature Yield (%) References
Halogenation Cl₂, NCS Chloroform 0–25°C 85–90 ,
Ether formation Difluoromethyl halide DMF 20–50°C 70–85 ,
Cyanation NaCN DMF Reflux 75–90 ,

Notable Research Findings

  • Regioselectivity : The halogenation and etherification steps are highly regioselective due to the directing effects of existing substituents on the aromatic ring, ensuring substitution occurs predominantly at the desired positions (2,6-positions).
  • Yield Optimization : The use of inert atmospheres (nitrogen or argon), controlled temperature, and excess reagents enhances yields and purity.
  • Reaction Monitoring : Techniques such as thin-layer chromatography (TLC), NMR spectroscopy, and IR spectroscopy are employed to monitor reaction progress and confirm product formation.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile serves as a versatile building block for the development of more complex molecules. It can undergo various chemical reactions:

  • Substitution Reactions : Chlorine atoms can be replaced by nucleophiles (e.g., amines).
  • Oxidation and Reduction : The compound can be oxidized to yield carboxylic acids or reduced to form alcohols.
  • Coupling Reactions : It participates in coupling reactions to form carbon-carbon bonds.

Biological Applications

The compound has shown promise in pharmaceutical research due to its biological activity:

  • Pharmacological Studies : It is being investigated for its ability to modulate specific receptors involved in immune responses, particularly the retinoid-related orphan receptor gamma (RORγ). This modulation is crucial for developing treatments for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
  • Anti-inflammatory Properties : Research indicates that it may reduce levels of pro-inflammatory cytokines like TNF and IL-6 in human immune cells, suggesting potential therapeutic applications in inflammatory conditions.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its applications include:

  • Agrochemicals : Investigated for use in herbicides and pesticides.
  • Material Science : Explored for its role in synthesizing advanced materials with specific functionalities.

Case Study 1: Modulation of RORγ

A study investigating the interaction of this compound with RORγ demonstrated selective binding affinity. The compound influenced gene expression related to immune responses, indicating its potential as a therapeutic agent in autoimmune diseases.

Case Study 2: Anti-inflammatory Effects

In another investigation, treatment with this compound led to significant reductions in inflammatory markers in vitro. This suggests that it could be developed into a therapeutic option for managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups enhances its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

2.6-Dichloro-4-(difluoromethoxy)phenylacetonitrile

  • Key substituents : Difluoromethoxy (-OCF₂H), dichloro (2,6-positions), acetonitrile (-CH₂CN).
  • Hypothesized properties: The difluoromethoxy group likely enhances metabolic stability compared to non-fluorinated alkoxy groups, while the nitrile group may facilitate nucleophilic reactions in synthesis.

Pyridalyl (2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether)

  • Key substituents : Dichloroallyloxy, trifluoromethylpyridyloxy.
  • Molecular weight : 491.12 g/mol.
  • Applications : Commercial insecticide with broad-spectrum activity. The trifluoromethylpyridyl group contributes to its lipophilicity and insecticidal efficacy .

2-(2,6-Dichlorophenoxy)propionitrile (CAS 78302-27-9)

  • Key substituents: Phenoxy, propionitrile.
  • Applications: Intermediate for Lofexidine, an α₂-adrenergic agonist used to manage opioid withdrawal. The phenoxy group provides rigidity, while the nitrile enables further functionalization .

2-[(2,6-Dichlorophenyl)amino]phenylacetonitrile (CAS 27204-59-7)

  • Key substituents: Dichlorophenylamino.
  • Applications: Precursor to diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). The amino group facilitates hydrogen bonding, critical for cyclooxygenase (COX) enzyme inhibition .

Biological Activity

2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro and difluoromethoxy substitution pattern on a phenylacetonitrile backbone, which contributes to its unique chemical properties. The presence of these halogenated groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. Current research indicates that it interacts with retinoid-related orphan receptor gamma (RORγ), a nuclear receptor involved in the regulation of immune responses and inflammation. Compounds that modulate RORγ are being investigated for their therapeutic potential in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

Interaction Studies

In vitro assays have demonstrated that this compound exhibits selective binding to RORγ, influencing gene expression related to immune responses. These interactions are critical for elucidating its mechanism of action and potential therapeutic applications in inflammatory diseases.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
RORγ Modulation Influences immune response and inflammation pathways.
Antimicrobial Activity Exhibits significant antimicrobial properties against various pathogens.
Antitumor Properties Shows promise in inhibiting tumor cell proliferation in certain cancer models.
Pharmacokinetics Demonstrates favorable absorption and distribution characteristics in vivo.

Study 1: RORγ Modulation

A study investigated the effects of this compound on RORγ activity. The results indicated that the compound could significantly enhance or inhibit RORγ-mediated gene expression depending on concentration, suggesting its potential as a therapeutic agent for autoimmune conditions .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents.

Study 3: Antitumor Activity

In vitro studies assessed the antitumor effects of this compound on several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast cancer cells, indicating its potential utility in cancer therapy.

Q & A

Q. What are the standard synthetic routes for 2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution on a halogenated aromatic precursor. For example, introducing the difluoromethoxy group via fluorination of a methoxy intermediate under anhydrous conditions (e.g., using DAST or Deoxo-Fluor). The nitrile group is typically introduced via cyanation of a benzyl halide intermediate using KCN or CuCN in a polar aprotic solvent like DMF . Reaction optimization should focus on controlling steric hindrance from the 2,6-dichloro substituents, which may require elevated temperatures (80–120°C) and extended reaction times (12–24 hrs). Purity is confirmed via HPLC (>95%) and structural validation via 1H^{1}\text{H}/19F^{19}\text{F} NMR.

Q. How is the structural identity of this compound validated in experimental settings?

Key analytical methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments (e.g., difluoromethoxy at δ -70 to -80 ppm), while 13C^{13}\text{C} NMR confirms nitrile carbon resonance at ~115–120 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 296.96 for C9_9H5_5Cl2_2F2_2NO).
  • IR Spectroscopy : A sharp C≡N stretch at ~2240 cm1^{-1} confirms the nitrile group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound under reductive or oxidative conditions?

The nitrile group undergoes:

  • Reduction : Using LiAlH4_4 in THF yields a primary amine (2,6-dichloro-4-(difluoromethoxy)phenethylamine), but competing side reactions (e.g., dehalogenation) may occur if excess reductant is used.
  • Oxidation : KMnO4_4/H2_2SO4_4 converts the nitrile to a carboxylic acid, though steric bulk from chlorine substituents may slow reaction kinetics. Computational studies (DFT) suggest the electron-withdrawing difluoromethoxy group enhances nitrile electrophilicity, favoring nucleophilic attack .

Q. How do the electronic effects of the 2,6-dichloro and 4-difluoromethoxy substituents influence regioselectivity in cross-coupling reactions?

The 2,6-dichloro groups create steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to the para position relative to the nitrile. The difluoromethoxy group’s strong electron-withdrawing nature (-I effect) activates the ring for electrophilic substitution but deactivates it for nucleophilic processes. Hammett constants (σmeta_{meta} = 0.34 for Cl; σpara_{para} = 0.78 for OCF2_2H) predict reaction rates in SNAr or Ullmann-type couplings .

Q. What role does this compound play in the synthesis of bioactive molecules, and how are its derivatives characterized pharmacologically?

It serves as a precursor for agrochemicals and pharmaceuticals. For example:

  • Herbicides : Derivatives with sulfonylurea groups target acetolactate synthase (ALS) in plants.
  • Antimicrobials : Amidine derivatives (via nitrile reduction) show activity against Gram-positive bacteria (MIC ~2–8 µg/mL). In vitro assays (e.g., enzyme inhibition, cytotoxicity) are paired with ADMET profiling to assess metabolic stability (CYP450 isoforms) and plasma protein binding (>90% in rodent models) .

Data Contradictions and Validation

  • Synthetic Yields : Literature reports vary (45–75%) due to differences in halogenation efficiency. Reproducibility requires strict control of moisture (anhydrous Na2_2SO4_4 drying) and stoichiometry (1:1.2 substrate:fluorinating agent) .
  • Spectroscopic Assignments : Conflicting 19F^{19}\text{F} NMR shifts for difluoromethoxy groups are resolved by referencing internal standards (e.g., CFCl3_3 at δ 0 ppm) .

Methodological Recommendations

  • Scale-Up Synthesis : Use flow chemistry to mitigate exothermic risks during fluorination.
  • Purification : Combine silica gel chromatography (hexane:EtOAc 4:1) with recrystallization (ethanol/water) for >99% purity.
  • Stability : Store under argon at -20°C to prevent hydrolysis of the nitrile group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-(difluoromethoxy)phenylacetonitrile

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